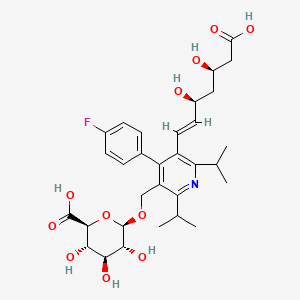

Desmethyl Cerivastatin-O-beta-D-glucuronide

Descripción

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMUKCNIVAOAKJ-YKYYUPDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40FNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

Key parameters influencing the efficiency of glucuronidation include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 37°C ± 2°C | Higher temperatures accelerate enzyme activity but risk denaturation |

| pH | 7.4 ± 0.2 | Deviations reduce UGT stability and substrate binding affinity |

| UDPGA Concentration | 5–10 mM | Excess UDPGA drives reaction completion but increases costs |

| Incubation Time | 60–120 minutes | Prolonged incubation maximizes conversion but may degrade products |

These conditions are derived from standardized enzymatic protocols for glucuronide synthesis, adapted to accommodate the hydrophobic nature of desmethyl cerivastatin.

Enzyme Sources and Specificity

UGT isoforms from human liver microsomes (HLMs) are commonly employed due to their high specificity for statin substrates. Recombinant UGT1A1 and UGT1A3 expressed in insect cell systems have also shown efficacy, offering advantages in reproducibility and scalability.

Industrial-Scale Production: Bioreactor-Based Synthesis

Transitioning from laboratory-scale synthesis to industrial production necessitates modifications to enhance yield and cost efficiency.

Bioreactor Design and Process Parameters

Industrial synthesis utilizes stirred-tank bioreactors with the following specifications:

| Feature | Configuration | Rationale |

|---|---|---|

| Volume | 500–2,000 L | Balances throughput and mixing efficiency |

| Agitation Rate | 150–300 rpm | Ensures homogeneous distribution of enzymes and substrates |

| Oxygenation | Sparged air/oxygen | Maintains aerobic conditions for enzyme stability |

| Substrate Feeding | Continuous-fed batch | Prevents substrate inhibition and stabilizes reaction kinetics |

Downstream Processing and Purification

Post-synthesis purification involves multi-step chromatography:

-

Affinity Chromatography : Captures glucuronide conjugates using UDPGA-binding resins.

-

Reverse-Phase HPLC : Separates this compound from unreacted substrates and byproducts.

-

Lyophilization : Yields a stable, powdered form suitable for analytical standards.

Analytical Validation of Synthesis

Quality control is paramount to ensure the metabolite’s structural integrity and pharmacological relevance.

Spectroscopic Characterization

Purity Assessment

-

HPLC-UV Analysis : Quantifies purity (>98%) using a C18 column and acetonitrile-water gradient elution.

-

Chiral Chromatography : Ensures enantiomeric excess >99% to exclude undesired stereoisomers.

Comparative Analysis of Synthetic Routes

While enzymatic methods dominate, alternative approaches have been explored:

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic | High stereoselectivity | Cost of UDPGA and enzymes |

| Chemical Synthesis | No enzyme dependency | Low yield, poor stereocontrol |

| Hybrid Chemoenzymatic | Balances cost and yield | Complex optimization |

Enzymatic synthesis remains the gold standard due to its unparalleled stereochemical fidelity, despite challenges in reagent costs .

Análisis De Reacciones Químicas

Desmethyl Cerivastatin-O-beta-D-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

Desmethyl Cerivastatin-O-beta-D-glucuronide plays a significant role in understanding the pharmacokinetics of cerivastatin. The metabolism of cerivastatin primarily occurs through cytochrome P450 enzymes, particularly CYP2C8, which accounts for a substantial portion of its oxidative metabolism. Glucuronidation, although considered a minor pathway compared to oxidation, facilitates the elimination of cerivastatin and its metabolites from the body .

Key Findings:

- Metabolic Pathways: this compound is formed via the glucuronidation process, which is catalyzed by UDP-glucuronosyltransferase enzymes. This pathway is crucial for detoxifying and excreting cerivastatin .

- Drug Interactions: The presence of this glucuronide can influence the pharmacokinetics of co-administered drugs, particularly those that are substrates for the same transporters or metabolic pathways .

Clinical Implications and Safety Assessments

Research has highlighted the importance of this compound in assessing the safety and efficacy of statin therapies. The compound's role in drug-drug interactions has been particularly noted in studies examining the risk of myotoxicity associated with statin use.

Case Studies:

- A case-control study indicated that patients using cerivastatin had a significantly higher incidence of rhabdomyolysis when co-administered with gemfibrozil, which inhibits both CYP2C8 and UGT-mediated glucuronidation pathways .

- Genetic variations in CYP2C8 have also been linked to altered metabolism of cerivastatin, affecting levels of this compound and subsequently influencing patient safety profiles .

Transport Mechanisms

The transport characteristics of this compound are essential for understanding its disposition in the body. Research indicates that this glucuronide may interact with various organic anion transporters (OATs), which are crucial for renal elimination.

Transporter Interactions:

- Studies have shown that this compound can inhibit renal organic anion transporters, potentially leading to altered pharmacokinetics for other drugs that utilize these transport pathways .

- The interaction with OAT1 and OAT3 suggests that monitoring levels of this metabolite could be vital in predicting drug interactions and adverse effects in patients receiving multiple medications .

Therapeutic Potential

While primarily studied for its role in drug metabolism and safety, there is ongoing research into potential therapeutic applications for this compound itself or related compounds.

Future Directions:

- Investigating the anti-inflammatory properties or other pharmacological effects of this glucuronide could reveal new therapeutic avenues.

- Understanding its role in modulating cholesterol levels or other metabolic pathways may provide insights into developing safer statin alternatives or adjunct therapies.

Mecanismo De Acción

Desmethyl Cerivastatin-O-beta-D-glucuronide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces cholesterol synthesis in hepatic cells, leading to lower levels of cholesterol in the bloodstream .

Comparación Con Compuestos Similares

Structural Features

Key Observations :

Key Observations :

- Enzymatic vs. Chemical Synthesis: Desmethyl Cerivastatin glucuronide is likely biosynthesized via hepatic UGT enzymes, whereas retinoyl and resveratrol glucuronides are chemically synthesized using glucurono-lactones or palladium-catalyzed coupling .

Metabolic Pathways and Stability

Key Observations :

Pharmacological Activity

Key Observations :

- Activity Retention : Morphine-6-glucuronide retains and even enhances parent drug activity, whereas Desmethyl Cerivastatin glucuronide is presumed inactive due to glucuronidation of the hydroxyl essential for HMG-CoA reductase binding .

Actividad Biológica

Desmethyl Cerivastatin-O-beta-D-glucuronide is a significant metabolite of cerivastatin, an HMG-CoA reductase inhibitor that was withdrawn from the market due to severe adverse effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, pharmacokinetics, and implications for drug interactions.

Target Enzyme: HMG-CoA Reductase

This compound acts primarily as a competitive inhibitor of HMG-CoA reductase, similar to its parent compound, cerivastatin. This inhibition leads to a reduction in the synthesis of cholesterol in the liver, thereby decreasing both intracellular and circulating levels of low-density lipoprotein (LDL) cholesterol .

Biochemical Pathways

The compound is involved in the mevalonate pathway , which is critical for cholesterol biosynthesis. The metabolic pathway includes two main oxidative biotransformation reactions that cerivastatin undergoes, leading to the formation of this compound through glucuronidation processes facilitated by UDP-glucuronosyltransferases (UGTs) .

Pharmacokinetics

This compound exhibits significant absorption into the bloodstream after oral administration. Its pharmacokinetic profile indicates that it may have a longer half-life compared to cerivastatin due to its glucuronidation, which impacts its clearance from the body.

Case Studies and Research Findings

- Cerivastatin and Rhabdomyolysis : A study involving 126 patients who experienced rhabdomyolysis linked to cerivastatin administration revealed that genetic variations in CYP2C8 and transporters significantly influenced cerivastatin metabolism. The study identified novel single nucleotide polymorphisms (SNPs) in CYP2C8 that correlated with altered drug metabolism and increased risk of adverse effects .

- Drug-Drug Interactions : The interaction between cerivastatin and gemfibrozil is particularly noteworthy. Gemfibrozil inhibits both CYP2C8 and UGT-mediated glucuronidation pathways, leading to elevated plasma concentrations of cerivastatin and its metabolites, including this compound. This interaction has been associated with increased incidences of myotoxicity .

- Comparative Studies : Research comparing this compound with other statin metabolites such as desmethyl atorvastatin and desmethyl simvastatin indicates that while they share similar mechanisms of action, their metabolic pathways differ significantly due to variations in their chemical structures .

Summary Table of Key Characteristics

| Characteristic | This compound |

|---|---|

| Type | Metabolite |

| Target Enzyme | HMG-CoA Reductase |

| Mechanism | Competitive inhibition |

| Primary Pathway | Mevalonate pathway |

| Pharmacokinetics | Significant absorption; glucuronidation |

| Clinical Relevance | Drug-drug interactions with gemfibrozil |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.